7-Bromo-1H-isochromen-1-one
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Overview
Description
7-Bromo-1H-isochromen-1-one is a heterocyclic compound that belongs to the isochromen-1-one family This compound is characterized by the presence of a bromine atom at the 7th position of the isochromen-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-isochromen-1-one typically involves the bromination of 3-acetyl-1H-isochromen-1-one. This reaction is carried out using bromine in an acetic acid solution. The reaction mixture, obtained from equimolar amounts of the reagents, contains the desired product along with dibromo derivatives and the initial compound. By optimizing the reaction conditions, a 70% yield of the monobromo derivative can be achieved .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-isochromen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Heterocyclization Reactions: The compound can react with thioamides to form thiazole derivatives.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Heterocyclization: Thioamides in ethanol or isopropyl alcohol under reflux conditions.
Major Products:
Thiazole Derivatives: Formed by the reaction of this compound with thioamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Bromo-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and inhibition of specific biological pathways. For example, similar compounds have been shown to inhibit cyclooxygenase-1 (COX-1) and platelet aggregation .
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and anti-platelet activities.
3-(2-Bromoacetyl)-1H-isochromen-1-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Uniqueness: 7-Bromo-1H-isochromen-1-one is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other isochromen-1-one derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H5BrO2 |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromoisochromen-1-one |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |
InChI Key |
QAJSBWOGMUXGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=COC2=O)Br |
Origin of Product |
United States |
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